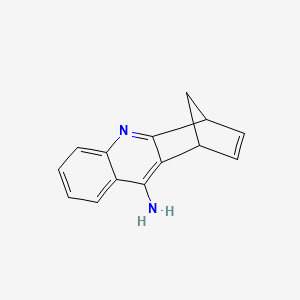

1,4-Dihydro-1,4-methanoacridin-9-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

116207-37-5 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

3-azatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10,13-hexaen-10-amine |

InChI |

InChI=1S/C14H12N2/c15-13-10-3-1-2-4-11(10)16-14-9-6-5-8(7-9)12(13)14/h1-6,8-9H,7H2,(H2,15,16) |

InChI Key |

TZMKCQLIPLLRMD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3=NC4=CC=CC=C4C(=C23)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for 1,4 Dihydro 1,4 Methanoacridin 9 Amine and Analogues

Retrosynthetic Analysis of the 1,4-Dihydro-1,4-methanoacridin-9-amine Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, guiding the design of a forward synthesis. The primary disconnection strategy involves breaking the bonds forming the bridged system, leading to more accessible precursors.

A key disconnection can be made at the C-9 amine group, suggesting a late-stage introduction of the amine functionality. This could be achieved through amination of a suitable precursor, such as a 9-halo or 9-hydroxy derivative of the 1,4-dihydro-1,4-methanoacridine core.

Further disconnection of the bridged methano group can be envisioned through a retro-Diels-Alder reaction or a related cycloaddition pathway. This approach simplifies the tricyclic system into a substituted acridine (B1665455) or a related bicyclic precursor. However, the stability of the bridged system makes a direct retro-cycloaddition challenging.

A more plausible strategy involves the disconnection of the bonds forming the six-membered ring containing the nitrogen atom. This leads to a bicyclo[2.2.1]heptane or a related bridged bicyclic system, which can be further simplified to commercially available starting materials. This approach allows for the construction of the bridged framework early in the synthesis, followed by the formation of the acridine core.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthetic Strategies

| Disconnection Point | Precursor Structures | Forward Synthetic Strategy |

| C9-N bond | 9-Halo or 9-hydroxy-1,4-dihydro-1,4-methanoacridine | Nucleophilic substitution or amination |

| C-N and C-C bonds of the nitrogen-containing ring | Substituted bicyclo[2.2.1]heptane derivative | Annulation, cyclization reactions |

| Methano bridge | Substituted acridine derivative | Cycloaddition reactions |

Development and Optimization of Amination and Cyclization Routes to the Bridged Acridine System

The construction of the bridged acridine system relies heavily on efficient amination and cyclization reactions. The formation of the nitrogen-containing ring is a critical step, and various strategies have been explored for analogous bridged heterocyclic systems.

One approach involves the intramolecular cyclization of a suitably functionalized bicyclo[2.2.1]heptane precursor. For instance, a precursor bearing both an amino group and a reactive carbonyl or halide functionality can undergo intramolecular condensation or substitution to form the desired six-membered ring. The optimization of this cyclization step would involve screening of reaction conditions, such as temperature, solvent, and the use of catalysts, to maximize the yield and selectivity.

Another strategy is the use of tandem reactions, where multiple bond-forming events occur in a single pot. For example, a cascade reaction involving an initial intermolecular reaction to form a key intermediate, followed by an intramolecular cyclization, can be an efficient way to build the complex tricyclic core. researchgate.net The development of such cascade reactions requires careful design of the starting materials and precise control of the reaction conditions.

The introduction of the amine group at the C-9 position can be achieved through various amination methods. If a 9-chloroacridine (B74977) derivative is synthesized, it can be converted to the corresponding 9-amine through nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent.

Stereoselective Synthesis of Chiral this compound Analogues

The this compound core possesses multiple stereocenters, making the stereoselective synthesis of its chiral analogues a significant challenge. Enantioselective and diastereoselective methods are crucial for accessing optically pure compounds.

One strategy for achieving stereoselectivity is to start from a chiral precursor. The use of enantiomerically pure starting materials from the chiral pool can lead to the formation of chiral bridged acridine analogues. For example, the synthesis could begin with a chiral bicyclo[2.2.1]heptane derivative, and the stereochemistry would be carried through the subsequent reaction sequence. nih.gov

Asymmetric catalysis offers another powerful tool for stereoselective synthesis. Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions. For instance, an asymmetric intramolecular Diels-Alder reaction could be used to construct the bridged system with high enantioselectivity. nih.gov Similarly, chiral ligands can be used in transition metal-catalyzed reactions to induce asymmetry.

Diastereoselective synthesis can be achieved by controlling the relative stereochemistry of the newly formed stereocenters. This can be accomplished through substrate control, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. The rigid conformation of the bridged system can also play a role in directing the approach of reagents, leading to high diastereoselectivity.

Exploration of Catalytic Approaches for Core Structure Formation (e.g., Palladium-catalyzed methods)

Catalytic methods, particularly those employing transition metals, offer efficient and versatile routes for the construction of complex heterocyclic systems. Palladium-catalyzed reactions have been widely used in the synthesis of polycyclic aromatic compounds and heterocycles and could be applied to the formation of the 1,4-dihydro-1,4-methanoacridine core. frontiersin.orgacs.orgacs.orgrsc.orgnih.govmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, could be utilized to assemble the key fragments of the molecule. For example, a Suzuki coupling could be used to form a key carbon-carbon bond in the acridine core, while a Buchwald-Hartwig amination could be employed for the late-stage introduction of the C-9 amine group.

Palladium-catalyzed cyclization reactions are also powerful tools for the construction of heterocyclic rings. An intramolecular Heck reaction, for instance, could be used to form one of the rings of the acridine system. The development of such catalytic cycles would require careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high efficiency and selectivity.

Other transition metals, such as rhodium, ruthenium, and copper, have also been shown to catalyze a variety of transformations that could be relevant to the synthesis of the bridged acridine core. researchgate.nettaylorfrancis.com The exploration of different catalytic systems could lead to the discovery of novel and efficient synthetic routes.

Table 2: Potential Catalytic Reactions for the Synthesis of the this compound Core

| Catalytic Reaction | Metal Catalyst | Potential Application |

| Suzuki Coupling | Palladium | Formation of C-C bonds in the acridine core |

| Heck Reaction | Palladium | Intramolecular cyclization to form a heterocyclic ring |

| Buchwald-Hartwig Amination | Palladium | Introduction of the C-9 amine group |

| C-H Activation/Functionalization | Palladium, Rhodium | Direct formation of C-C or C-N bonds |

Microwave-Assisted and Flow Chemistry Applications in Synthesis

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry can significantly enhance the efficiency and scalability of complex organic syntheses. pharmaerudition.orgmdpi.comnih.govmdpi.comresearchgate.net

Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. pharmaerudition.orgmdpi.comnih.gov This can be particularly beneficial for challenging reactions, such as the construction of sterically hindered or strained ring systems. The application of microwave heating to the cyclization and amination steps in the synthesis of this compound could lead to improved synthetic efficiency.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety. uc.ptnih.govacs.org A multi-step synthesis of the bridged acridine core could be telescoped into a continuous flow process, minimizing the need for isolation and purification of intermediates. nih.gov This would be particularly advantageous for the large-scale production of the target compound and its analogues.

Solid-Phase Synthesis Techniques for Derivative Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for biological screening. nih.govnih.govmdpi.comemolecules.comimperial.ac.uk This approach involves attaching the starting material to a solid support (resin) and carrying out the synthesis in a stepwise manner.

A solid-phase synthesis of this compound derivatives could be developed by attaching a suitable precursor to a resin. The subsequent synthetic steps, including cyclization, functionalization, and amination, would be carried out on the solid support. The final products would then be cleaved from the resin to yield a library of diverse analogues.

The "split-and-pool" strategy can be employed to generate large combinatorial libraries. imperial.ac.uk In this approach, the resin is divided into several portions, each of which is reacted with a different building block. The portions are then recombined, mixed, and split again for the next synthetic step. This process allows for the exponential generation of a large number of unique compounds. The development of a solid-phase synthesis would greatly facilitate the exploration of the structure-activity relationships of this class of compounds.

Reaction Mechanisms and Fundamental Chemical Reactivity of 1,4 Dihydro 1,4 Methanoacridin 9 Amine

Mechanistic Elucidation of Electrophilic Aromatic Substitution Reactions on the Acridine (B1665455) Moiety

Electrophilic aromatic substitution (SEAr) on the acridine ring system is generally a challenging transformation. The nitrogen atom in the central ring acts as an electron-withdrawing group, deactivating the entire heterocyclic system towards electrophilic attack compared to benzene. pharmaguideline.comthieme-connect.com However, the presence of the electron-donating amino group at the 9-position is expected to activate the ring system.

In the case of 1,4-Dihydro-1,4-methanoacridin-9-amine, electrophilic attack is predicted to occur preferentially on the outer benzenoid rings rather than the central, nitrogen-containing ring. The directing influence of the amino group, coupled with the inherent reactivity of the acridine nucleus, suggests that substitution will likely favor the 2, 4, 5, and 7-positions. pharmaguideline.comnih.gov

Key Mechanistic Aspects:

Activation/Deactivation: The acridine nucleus is inherently deactivated. The -NH₂ group at C9 is a strong activating group, but its effect is transmitted through the entire π-system. The dihydro nature of the central ring and the methano bridge disrupt full aromatic conjugation compared to acridine, potentially localizing the electronic effects.

Directing Effects: The amino group is an ortho-, para-director. In this specific structure, this would direct incoming electrophiles to positions 2, 4, 5, and 7. Steric hindrance from the rigid, non-planar methano-bridge could significantly influence the regioselectivity, potentially favoring the less hindered positions.

Reaction Intermediates: The reaction proceeds via a standard SEAr mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The stability of this intermediate determines the reaction rate and the position of substitution.

| Electrophile | Predicted Major Product(s) | Controlling Factors |

| Nitronium ion (NO₂⁺) | 2-nitro and/or 7-nitro derivatives | Strong electrophile, potential for polysubstitution under harsh conditions. Steric hindrance may play a key role. nih.gov |

| Halonium ion (Br⁺, Cl⁺) | 2-halo and/or 7-halo derivatives | Regioselectivity influenced by Lewis acid catalyst and steric factors. |

| Sulfonyl group (SO₃) | 2-sulfonic acid and/or 7-sulfonic acid | Reaction is often reversible; thermodynamic vs. kinetic control can yield different isomers. |

Nucleophilic Addition and Substitution Pathways of the Amine Group

The chemistry of the 9-amino group and the C9-N bond is a focal point of the molecule's reactivity. Research on 9-aminoacridine (B1665356) itself reveals that the exocyclic amine (N9) is highly nucleophilic, while the C9 carbon is significantly electrophilic. thieme-connect.comacs.org This duality allows for diverse reaction pathways.

Nucleophilic Reactivity of the Amine Group: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It is expected to react readily with a variety of electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acyl derivatives (amides).

Alkylation: Treatment with alkyl halides would lead to secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts.

Guanidylation: Reactions with guanidinylating agents can lead to complex intramolecular cyclizations, as the nucleophilic N9 can attack activated carbon centers. acs.org

Nucleophilic Attack at the C9 Position: The C9 position is susceptible to nucleophilic attack, which can lead to substitution of the amino group. This reactivity is particularly enhanced in the protonated or N-alkylated acridinium (B8443388) form. pharmaguideline.comthieme-connect.com While the dihydro-methano structure is not fully aromatic, the influence of the heterocyclic nitrogen still renders C9 electrophilic. Strong nucleophiles could potentially displace the amino group, although this is generally a less favorable pathway than reactions at the amine itself unless the amine is converted into a better leaving group. Studies on related 9-aminoacridine derivatives have shown the C9-N9 linkage is susceptible to both electrophilic and nucleophilic attack. nih.gov

Redox Chemistry and Hydrogen Transfer Mechanisms involving the Dihydroacridine Framework

The 1,4-dihydroacridine framework is a key player in the redox chemistry of the molecule. Dihydroacridines are known to act as hydrogen donors, undergoing oxidation to form the corresponding aromatic acridinium cation. nih.govrsc.org This process is a two-electron, one-proton (formally H⁻) or a stepwise two-proton, two-electron transfer.

The oxidation can be initiated by chemical oxidants, electrochemical methods, or via catalyzed reactions. nih.gov For this compound, the reaction would proceed as follows:

Initial Electron Transfer: An oxidizing agent abstracts one electron from the dihydroacridine π-system, forming a radical cation.

Proton Loss: The radical cation loses a proton, typically from the N10 position or the C9 position if it bears a hydrogen, to form a neutral radical.

Second Electron Transfer and Proton Loss: The radical is further oxidized and loses another proton to yield the stable aromatic acridinium ion.

The rigid methano bridge likely influences the redox potential compared to a flexible dihydroacridine. The strain in the bicyclic system could either facilitate or hinder the planarization required to form the aromatic acridinium product. Studies on 9-alkyl-10-methyl-9,10-dihydroacridines show that they can be efficiently dehydrogenated by dioxygen in catalyzed reactions, leading to the formation of the acridinium ion and hydrogen peroxide or water. nih.gov This highlights the capacity of the dihydroacridine core to participate in significant hydrogen and electron transfer processes.

Rearrangement Reactions and Tandem Cyclizations

The strained, bridged structure of this compound makes it a candidate for rearrangement reactions, particularly those that could alleviate ring strain. While specific studies on this molecule are scarce, plausible pathways can be proposed based on general principles of organic chemistry. wikipedia.orgmasterorganicchemistry.com

Carbocation Rearrangements: If a carbocation were to be generated on the polycyclic framework (e.g., through protonation and loss of a leaving group), a Wagner-Meerwein type rearrangement could occur. This would involve a 1,2-shift of an alkyl or aryl group to a more stable carbocationic center, potentially leading to a significant alteration of the carbon skeleton.

Sigmatropic Rearrangements: Pericyclic reactions, such as sigmatropic shifts, could be thermally or photochemically induced. The specific geometry and electronic structure of the molecule would dictate the feasibility and type of such rearrangements. wikipedia.org

Tandem Cyclizations: The dual reactivity of the 9-aminoacridine chromophore, with its nucleophilic amine and electrophilic C9 position, provides a basis for tandem reactions. acs.org For instance, if a side chain were attached to the amine group, an intramolecular nucleophilic attack from the side chain onto the C9 position could initiate a cyclization cascade, leading to novel, complex heterocyclic systems. Research on dearomative rearrangements of other complex aromatic systems has shown that tandem oxygen transfer, cycloaddition, and sigmatropic rearrangements can lead to bridged polycyclic systems. nih.gov

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is dictated by the weakest bonds and most reactive functionalities within the molecule.

Thermal Decomposition: Upon heating, organic molecules decompose in endothermic processes that involve the breaking of chemical bonds. nih.gov For the title compound, several pathways are plausible:

Cleavage of the Methano Bridge: The C-C bonds of the methano bridge are likely strained and could be susceptible to homolytic cleavage at high temperatures, leading to diradical intermediates that could further react or polymerize.

Elimination of Ammonia (B1221849): The C9-N bond could cleave, leading to the elimination of the amino group as ammonia or its fragments, particularly if a hydrogen source is available.

Ring Opening: Fragmentation of the acridine skeleton itself would require significant energy but could occur under pyrolytic conditions.

Photochemical Decomposition: Upon absorption of UV or visible light, the molecule is promoted to an excited state with different reactivity.

Photocleavage: Similar to thermal decomposition, the strained bonds of the methano bridge or the C-N bond could be susceptible to photochemical cleavage.

Photoisomerization: Light can induce isomerizations, such as cis-trans isomerization if applicable side chains were present, or valence isomerization of the ring system. nih.gov

Photooxidation: In the presence of oxygen and light, photosensitized oxidation could occur, leading to the formation of hydroperoxides or other oxygenated products. The dihydroacridine moiety itself is known to be involved in photochemical redox reactions. nih.gov

The specific decomposition products would be highly dependent on the conditions (temperature, wavelength of light, presence of oxygen or solvents).

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,4 Dihydro 1,4 Methanoacridin 9 Amine Derivatives

Rational Design and Synthesis of Diversified 1,4-Dihydro-1,4-methanoacridin-9-amine Derivatives

The rational design of derivatives of the this compound scaffold begins with identifying a target of interest and understanding the key molecular interactions required for a desired effect. The synthesis of this specific bridged acridine (B1665455) structure is complex, often involving multi-step processes. The general approach leverages established synthetic methodologies for both the acridine core and the 1,4-dihydropyridine (B1200194) system.

The synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives is often achieved through the Hantzsch synthesis or its variations, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wjpmr.comresearchgate.net Numerous catalysts and conditions, including microwave irradiation and the use of various catalysts, have been developed to improve the efficiency and yield of these reactions. researchgate.netresearchgate.neteurekaselect.com The acridine core can be synthesized through methods like the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative.

For the target scaffold, a plausible synthetic strategy would involve the creation of a pre-formed, bridged dinitrogen system which could then be elaborated to form the fused aromatic rings of the acridine structure. The diversification of derivatives is achieved by introducing a variety of substituents at different positions of the scaffold. This can be accomplished by using substituted starting materials in the initial synthesis or by post-synthesis modification of the core structure. For instance, different aromatic aldehydes can be used in a Hantzsch-like condensation to introduce diversity at the 4-position of a dihydropyridine (B1217469) ring. nih.gov Similarly, modifications to the 9-amino group can be made to explore its role in potential molecular interactions. The goal of this diversification is to systematically probe the chemical space around the core scaffold to identify key structural features that influence its properties. nih.govnih.gov

Influence of Substituent Position and Electronic Nature on Chemical Reactivity

The chemical reactivity and properties of acridine derivatives are highly sensitive to the nature and position of substituents on the aromatic rings. nih.govrsc.org These modifications can alter the electron density distribution across the molecule, influencing its planarity, basicity (pKa), and ability to interact with other molecules.

Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and amino (-NH2) increase the electron density of the aromatic system. An EDG on the aniline (B41778) ring of 9-anilinoacridine (B1211779) derivatives has been shown to enhance certain biological activities. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) decrease the electron density. EWGs can render the acridine core neutral at physiological pH, a characteristic that can influence its biological distribution and activity. nih.gov

The position of the substituent is equally critical. For some 9-aminoacridine (B1665356) derivatives, substitution at the 5th position was found to have a more profound effect on certain in vivo activities compared to substitutions at the 7th or 8th positions, even though both types of compounds intercalated equally well with DNA. nih.gov This highlights that the physicochemical properties and potency can be more dependent on the substituent's position than its intrinsic electronic nature. nih.gov The Hammett substituent constant (σ) is a quantitative measure of the electron-donating or electron-withdrawing ability of a substituent, providing a useful parameter in SAR studies. nih.gov

| Substituent Type | Example Groups | General Effect on Acridine Ring | Potential Impact on Reactivity/Properties |

|---|---|---|---|

| Electron-Donating (EDG) | -OCH3, -CH3, -NH2 | Increases electron density | May enhance basicity of the ring nitrogen; can influence binding interactions. researchgate.net |

| Electron-Withdrawing (EWG) | -NO2, -CN, -Cl, -CF3 | Decreases electron density | Can decrease basicity, affecting solubility and cell penetration. nih.govrsc.org |

Conformational Analysis and Molecular Flexibility of Derivatives

The defining feature of this compound is its rigid, bridged structure. Unlike the generally planar and somewhat flexible acridine molecule, the ethano bridge locks the dihydropyridine portion of the molecule into a fixed boat-like conformation. researchgate.net This conformational rigidity has significant implications for its potential interactions with biological targets or other molecules.

Molecular flexibility can be a crucial factor for activity. For some acridine derivatives designed to interact with DNA, an appropriate spacer length and conformational flexibility are required for efficient energy transfer or complex formation. nih.gov However, in other cases, a rigid structure can be advantageous. Pre-organizing a molecule into a specific, bioactive conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their observed properties (e.g., chemical reactivity or biological activity). chemrevlett.comgrowingscience.com A robust QSAR model can be a powerful tool to predict the properties of newly designed compounds, thereby prioritizing synthetic efforts. researchgate.netnih.gov

Developing a QSAR model for this compound derivatives would involve several key steps:

Data Set Preparation: A series of derivatives would need to be synthesized and their relevant chemical or biological properties measured to create a training set of data. nih.gov

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP for hydrophobicity, molar refractivity), electronic descriptors (e.g., Hammett constants), and topological descriptors that describe the molecule's shape and connectivity. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal cross-validation techniques and, ideally, an external test set of compounds not used in the model's creation. chemrevlett.com

For acridine and 1,4-dihydropyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. nih.govnih.govnih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity, providing intuitive guidance for designing more potent analogues. nih.govnih.gov

| QSAR Parameter/Step | Description | Example for the Target Scaffold |

|---|---|---|

| Dependent Variable | The measured property to be predicted (e.g., reactivity, binding affinity). | logK (DNA binding affinity). researchgate.net |

| Independent Variables (Descriptors) | Calculated structural or physicochemical properties of the molecules. | Topological indices (Wiener index), physicochemical parameters (Molar Refractivity), indicator variables for substitutions. researchgate.net |

| Statistical Method | Algorithm used to correlate dependent and independent variables. | Multiple Linear Regression (MLR). nih.gov |

| Validation Metrics | Statistical measures of the model's robustness and predictive power. | Coefficient of determination (R2), Cross-validated R2 (Q2). chemrevlett.com |

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Analogues

When seeking to discover novel compounds with improved properties or to move into new intellectual property space, medicinal chemists often employ strategies like scaffold hopping and bioisosteric replacement.

Scaffold Hopping involves replacing the central molecular core (the scaffold) with a structurally different one while retaining the spatial arrangement of key functional groups responsible for activity. nih.govnih.gov For the this compound scaffold, one might replace the acridine portion with other tricyclic heteroaromatic systems (e.g., carbazole, dibenzofuran) while maintaining the bridged dihydropyridine and the 9-amino group in a similar orientation. This strategy aims to find new scaffolds that may have better synthetic accessibility, improved pharmacokinetic profiles, or novel interactions with the target. nih.gov

Bioisosteric Replacement is a more subtle strategy where a specific functional group or atom in a molecule is exchanged for another group with similar physical or chemical properties, with the goal of improving the molecule's characteristics without drastically changing its interaction with a biological target. cambridgemedchemconsulting.combaranlab.org A bioisostere is a molecule or group that results from this exchange. cambridgemedchemconsulting.com For the 9-amino group (-NH2) on the target scaffold, potential bioisosteric replacements could include a hydroxyl group (-OH), a methyl group (-CH3), or a thiol group (-SH). Carboxylic acids, for example, are often replaced with bioisosteres like tetrazoles or acyl sulfonamides to improve metabolic stability or permeability. nih.gov The replacement of pyridine-N-oxide with 2-difluoromethylpyridine has also been shown to be a successful bioisosteric switch. rsc.org These replacements can fine-tune the molecule's electronics, lipophilicity, and hydrogen bonding capacity.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| -NH2 (Amino) | -OH, -CH3, -F | Modify hydrogen bonding capacity, size, and basicity. cambridgemedchemconsulting.com |

| -H (Hydrogen) | -F (Fluorine) | Block metabolic oxidation, alter electronics. cambridgemedchemconsulting.com |

| -CH= (in aromatic ring) | -N= | Introduce hydrogen bond acceptor, alter solubility and polarity. cambridgemedchemconsulting.com |

| Phenyl Ring | Pyridyl, Thienyl Ring | Modify aromatic interactions, solubility, and metabolic profile. cambridgemedchemconsulting.com |

Molecular Interactions and Mechanistic Chemical Biology of 1,4 Dihydro 1,4 Methanoacridin 9 Amine

Investigation of Non-Covalent Interactions with Biomolecular Scaffolds (e.g., hydrogen bonding, π-stacking)

Currently, there is no specific research detailing the non-covalent interactions of 1,4-Dihydro-1,4-methanoacridin-9-amine with biomolecular scaffolds. The scientific community relies on general principles of molecular interactions, such as hydrogen bonding and π-stacking, to hypothesize potential binding modes. Hydrogen bonds are crucial directional interactions between a hydrogen atom in a polar bond and an electronegative atom, while π-stacking involves non-covalent interactions between aromatic rings. nih.govunito.itnih.gov The acridine (B1665455) core of the molecule, being an aromatic system, could theoretically participate in π-stacking interactions with aromatic residues of amino acids in proteins, such as phenylalanine, tyrosine, or tryptophan. The amine group (-NH2) presents a potential site for hydrogen bonding, acting as a hydrogen bond donor.

Elucidation of Specific Molecular Recognition Events at the Atomic Level

Detailed atomic-level elucidation of molecular recognition events involving this compound is not documented in the current body of scientific literature. Such studies would typically involve techniques like X-ray crystallography or high-resolution NMR spectroscopy to provide a precise understanding of how this compound interacts with its biological targets.

Allosteric Modulation and Orthosteric Binding Site Studies

There are no published studies on whether this compound acts as an allosteric modulator or binds to orthosteric sites of any specific receptor or enzyme. Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, thereby altering the protein's conformation and activity. nih.govresearchgate.netnih.gov In contrast, orthosteric ligands bind directly to the active site. Without experimental data, any discussion on the binding mode of this compound would be purely speculative.

Development of this compound as a Chemical Probe for Biological Systems

The development and application of this compound as a chemical probe have not been reported. A chemical probe is a small molecule used to study biological systems, and its utility relies on a well-characterized mechanism of action and selectivity, which is currently lacking for this compound.

Enzyme-Substrate and Receptor-Ligand Interaction Profiling

Specific profiling of the interactions between this compound and any enzyme or receptor is not available in the scientific literature. Understanding these interactions is fundamental to determining the compound's biological activity and potential therapeutic applications.

Computational Chemistry and Advanced Molecular Modeling of 1,4 Dihydro 1,4 Methanoacridin 9 Amine

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No specific molecular dynamics (MD) simulations for 1,4-Dihydro-1,4-methanoacridin-9-amine have been found in the existing literature. MD simulations are a powerful computational tool used to explore the conformational landscapes of molecules over time, revealing their flexibility and preferred shapes in different environments. chemrxiv.org Additionally, these simulations can provide detailed information on solvation effects, illustrating how the compound interacts with solvent molecules, which is crucial for understanding its behavior in biological systems.

Molecular Docking Methodologies for Ligand-Target Interactions

While molecular docking is a widely used technique to predict the binding orientation of small molecules to a protein target, no studies have been published that specifically apply this methodology to this compound. nih.govugm.ac.id Docking studies are instrumental in structure-based drug design, helping to identify potential biological targets and understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov The unique three-dimensional structure of this compound makes it an interesting candidate for such investigations against various therapeutic targets.

Free Energy Perturbation and Binding Energy Calculations

There is no available research on the use of free energy perturbation (FEP) or other methods to calculate the binding energy of this compound with any biological target. FEP is a rigorous computational method used to calculate the difference in binding free energy between two states, providing a quantitative prediction of ligand binding affinity. nih.govnih.govbiorxiv.orgrutgers.edu Such calculations are computationally intensive but offer valuable insights for lead optimization in drug discovery.

Cheminformatics Approaches for Chemical Space Exploration and Virtual Screening

The application of cheminformatics and virtual screening specifically for this compound has not been reported. Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Given its novel scaffold, this compound could serve as a query structure in similarity searches or be included in compound libraries for virtual screening campaigns against various diseases. frontiersin.org

Advanced Spectroscopic and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution and the solid state. For a molecule such as 1,4-Dihydro-1,4-methanoacridin-9-amine, a suite of NMR experiments would be employed to gain a complete structural picture.

1D NMR Spectroscopy: ¹H NMR would provide information on the number of distinct proton environments, their chemical shifts, signal integrations (proton ratios), and coupling patterns (J-coupling), which would help to establish the connectivity of protons within the molecule. ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of different carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: To definitively assign the complex proton and carbon signals expected from the rigid, polycyclic structure of this compound, various 2D NMR experiments would be crucial. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the structure and dynamics of this compound in its solid form.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a compound with high accuracy. For 1,4-Dihydro-1-4-methanoacridin-9-amine, HRMS would provide a highly precise mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to gain insights into the structural connectivity and stability of different parts of the molecule. This fragmentation pattern serves as a molecular fingerprint.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

For this compound, IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching vibrations of the primary amine group.

Aromatic C-H stretching and bending vibrations of the acridine (B1665455) core.

Aliphatic C-H stretching and bending vibrations of the dihydro and methano bridge moieties.

C=N and C=C stretching vibrations within the aromatic system.

C-N stretching vibrations .

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:

Bond lengths, bond angles, and torsion angles with very high precision.

The absolute configuration of the stereocenters in the molecule.

The crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state.

This data is crucial for understanding the molecule's shape and how it interacts with its environment.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Given the chiral nature of this compound, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), would be a valuable tool for assigning its absolute stereochemistry in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores within the molecule.

By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, it would be possible to determine the absolute configuration of the molecule.

Photophysical Properties and Optoelectronic Applications of 1,4 Dihydro 1,4 Methanoacridin 9 Amine

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics

No specific data on the UV-Vis absorption spectrum, including maximum absorption wavelengths (λmax) and molar absorptivity coefficients, for 1,4-Dihydro-1,4-methanoacridin-9-amine has been found in the available literature. Such data would be crucial for understanding the electronic transitions within the molecule, which are fundamental to its photophysical behavior.

Fluorescence and Phosphorescence Spectroscopy: Emission Spectra, Quantum Yields, and Lifetimes

Information regarding the emissive properties of this compound, such as its fluorescence and phosphorescence spectra, quantum yields, and excited-state lifetimes, is not available. These parameters are essential for evaluating the efficiency and nature of the compound's light-emitting capabilities.

Excited State Dynamics and Energy Transfer Mechanisms

A detailed understanding of the excited state dynamics, including the pathways for energy dissipation and potential for energy transfer, requires specific experimental and computational studies. No such investigations have been reported for this compound.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

The influence of solvent polarity and other environmental factors on the absorption and emission properties of this compound, a phenomenon known as solvatochromism, has not been documented. This information is vital for applications in sensing and molecular probes.

Potential Applications in Photonic Materials and Organic Light-Emitting Diodes (OLEDs)

While the rigid, bridged structure of this compound might suggest potential for applications in photonic materials and OLEDs, the lack of fundamental photophysical data prevents any substantiated claims or detailed discussion of its suitability for these technologies.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the landscape of molecular design and synthesis. nih.gov For the bridged acridine (B1665455) scaffold of 1,4-Dihydro-1,4-methanoacridin-9-amine, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.

| AI/ML Application Area | Potential Impact on this compound Research |

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. nih.gov |

| Property Prediction | In silico screening of virtual libraries to identify derivatives with desired properties. |

| Reaction Optimization | Prediction of optimal reaction conditions to maximize yield and minimize byproducts. nih.gov |

| De Novo Design | Generation of novel bridged acridine structures with tailored functionalities. |

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Moving beyond traditional synthetic methods, the exploration of unconventional pathways and novel catalytic systems holds significant promise for the synthesis of this compound and its derivatives. Recent advancements in the synthesis of acridine derivatives have highlighted the potential of microwave-assisted organic synthesis to dramatically accelerate reaction times. clockss.orgrsc.org This high-speed, efficient method could be adapted for the construction of the bridged acridine core.

The development of novel catalysts is another key area of future research. For instance, the use of core-shell magnetic nanoparticles as catalysts has been shown to be effective in the one-pot synthesis of acridines, offering advantages such as high efficiency and easy catalyst recovery. nih.gov Similarly, copper-catalyzed amination/annulation cascades represent a precious-metal-free approach to acridine synthesis that could be explored for this specific scaffold. rsc.org The design and application of reusable heterogeneous catalysts could also offer a more sustainable and cost-effective approach to the synthesis of these compounds. researchgate.net

| Unconventional Synthetic Approach | Potential Advantages for Bridged Acridine Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times and increased yields. clockss.org |

| Flow Chemistry | Improved control over reaction parameters and scalability. |

| Photocatalysis | Mild reaction conditions and novel bond formations. nih.gov |

| Novel Catalytic Systems | Enhanced efficiency, selectivity, and catalyst recyclability. nih.govresearchgate.net |

Mechanistic Studies of Novel Chemical Transformations of the Bridged Acridine Scaffold

A deep understanding of the reaction mechanisms governing the transformations of the 1,4-Dihydro-1-4-methanoacridin-9-amine scaffold is crucial for the rational design of new synthetic methodologies and the prediction of product outcomes. While mechanistic studies on the formation of some acridine derivatives have been conducted, the unique constraints and reactivity of the bridged system warrant specific investigation. acs.org

Future research should focus on elucidating the step-by-step pathways of key reactions, such as functionalization of the aromatic rings or modifications of the amino group. This could involve a combination of experimental techniques, including kinetic studies, isotope labeling, and the isolation and characterization of reaction intermediates. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into transition state geometries and reaction energetics, complementing experimental findings. researchgate.netnih.gov A thorough mechanistic understanding will enable chemists to fine-tune reaction conditions to achieve desired selectivities and to develop entirely new transformations for this scaffold.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and mechanistic understanding. For the synthesis and derivatization of this compound, the development of advanced analytical techniques is a key future direction.

Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. This information allows for precise control over reaction parameters and can help to identify transient species that are crucial for understanding the reaction mechanism. Furthermore, the fluorescent properties inherent to many acridine derivatives could be leveraged to develop novel spectroscopic probes for monitoring reaction progress. researchgate.netmdpi.com The use of acridine orange for real-time monitoring of biological processes suggests the potential for developing similar sensor-based approaches for chemical reactions. nih.gov

| Analytical Technique | Information Gained |

| In-situ IR/Raman Spectroscopy | Real-time monitoring of functional group transformations. |

| Process NMR Spectroscopy | Quantitative analysis of reaction components over time. |

| Fluorescence Spectroscopy | High-sensitivity detection of fluorescent intermediates or products. researchgate.net |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. |

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The rigid, well-defined structure of the this compound scaffold makes it an attractive building block for applications in materials science and supramolecular chemistry. Interdisciplinary collaborations in these areas are likely to yield novel materials with unique properties and functions.

In materials science, derivatives of this bridged acridine could be investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). epo.orgrsc.org The rigid framework could help to control the packing of molecules in the solid state, which is a critical factor for charge transport and device performance. The inherent photophysical properties of the acridine core could also be tuned through chemical modification to achieve desired emission colors and efficiencies. mdpi.com

In the realm of supramolecular chemistry, the bridged acridine scaffold could serve as a versatile component for the construction of complex, self-assembled architectures. The planar aromatic surfaces are capable of engaging in π-π stacking interactions, while the amino group can participate in hydrogen bonding. These non-covalent interactions can be exploited to direct the formation of discrete molecular assemblies or extended networks with potential applications in areas such as molecular recognition, catalysis, and drug delivery. nso-journal.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.